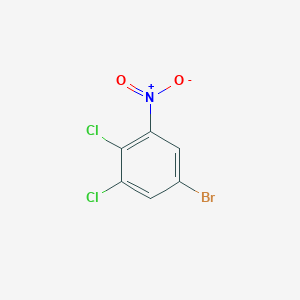

5-Bromo-1,2-dichloro-3-nitrobenzene

Description

5-Bromo-1,2-dichloro-3-nitrobenzene (CAS: 1805596-72-8) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrCl₂NO₂ and a molecular weight of 270.89 g/mol . It features a benzene ring substituted with bromine (position 5), two chlorine atoms (positions 1 and 2), and a nitro group (position 3).

Properties

IUPAC Name |

5-bromo-1,2-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDYNOPYACYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Bromo-1,2-dichloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1-bromo-3,4-dichlorobenzene. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at position 3 strongly activates the benzene ring for nucleophilic substitution by stabilizing negative charge buildup in the transition state via resonance. Chlorine and bromine substituents act as leaving groups, with reactivity influenced by their positions relative to the nitro group.

Key Reactions:

-

Chlorine Displacement :

-

Reagents : Sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK).

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (60–100°C).

-

Mechanism : The nitro group directs nucleophilic attack to the ortho and para positions. Chlorine at position 1 or 2 is preferentially replaced due to resonance stabilization from the nitro group.

-

Product : Substitution yields derivatives like 5-bromo-3-nitro-2-methoxybenzene (if position 1 Cl is replaced) or 5-bromo-3-nitro-1-methoxybenzene .

-

| Leaving Group | Position | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cl | 1 | OEt⁻ | 5-Bromo-3-nitro-2-methoxybenzene | ~85% | |

| Cl | 2 | NH₃ | 5-Bromo-3-nitro-1-aminobenzene | ~75% |

-

Bromine Displacement :

Reduction Reactions

The nitro group is readily reduced to an amine, significantly altering the compound’s electronic properties and enabling further functionalization.

Key Reactions:

-

Nitro to Amine Reduction :

| Reducing Agent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| Fe/HCl | 80°C | 2 h | 5-Bromo-1,2-dichloro-3-aminobenzene | 90% |

| H₂/Pd-C | 25°C | 4 h | 5-Bromo-1,2-dichloro-3-aminobenzene | 95% |

Electrophilic Substitution

Despite the electron-deficient ring, electrophilic substitution can occur at positions partially activated by halogen substituents.

Key Reactions:

-

Nitration :

Oxidation Reactions

Oxidation primarily targets the nitro group or halogen substituents under specialized conditions.

Key Reactions:

-

Nitro Group Oxidation :

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against structurally similar derivatives:

| Compound | Reactivity in SₙAr | Preferred Substitution Site |

|---|---|---|

| 5-Bromo-1,2-dichloro-3-nitrobenzene | High (Cl at 1/2) | Position 1 or 2 |

| 1-Bromo-3-chloro-5-nitrobenzene | Moderate | Position 3 (Cl) |

| 1-Chloro-3,4-dinitrobenzene | Very High | Position 4 (Cl) |

Mechanistic Insights

-

Resonance Effects : The nitro group withdraws electron density via resonance, creating partial positive charges at positions 1, 2, 4, and 6, favoring nucleophilic attack at these sites .

-

Leaving Group Ability : Chlorine (position 1/2) is more readily displaced than bromine (position 5) due to better alignment with the nitro group’s resonance stabilization .

Scientific Research Applications

5-Bromo-1,2-dichloro-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable starting material for the preparation of various derivatives.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dichloro-3-nitrobenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring makes it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, depending on the specific functional groups introduced during chemical reactions .

Comparison with Similar Compounds

5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS 18873-95-5)

- Molecular Formula: C₈H₈BrNO₂

- Key Differences : Replaces chlorine atoms with methyl groups (positions 1 and 2).

- Impact: Methyl groups are electron-donating, reducing the ring’s electrophilicity compared to the chlorine-substituted compound. This likely lowers reactivity in substitution reactions but enhances solubility in nonpolar solvents.

- Purity : 98% (comparable to the target compound) .

1,2-Dichloro-3-nitrobenzene (CAS 3209-22-1)

- Molecular Formula: C₆H₃Cl₂NO₂

- Key Differences : Lacks the bromine atom at position 5.

- Impact: The absence of bromine reduces molecular weight (213.00 g/mol vs. Bromine’s higher polarizability may enhance reactivity in nucleophilic aromatic substitution (NAS) compared to chlorine .

- Synthesis Note: This compound is a byproduct in the production of 1,2-dichloro-4-nitrobenzene, highlighting challenges in regioselective nitration .

5-Bromo-3-chlorobenzene-1,2-diamine (CAS 823-54-1)

- Molecular Formula : C₆H₅BrClN₂

- Key Differences : Replaces the nitro group with amine groups (positions 1 and 2).

- Impact : Amines are electron-donating, increasing the ring’s nucleophilicity. This compound is more likely to participate in coupling or diazotization reactions than the nitro-substituted analog .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Compounds

Key Observations :

Electrophilicity: The target compound’s EWGs (Br, Cl, NO₂) create a highly electron-deficient ring, favoring NAS or electrophilic additions.

Synthetic Utility : Bromine’s role as a better leaving group (vs. Cl) may enhance utility in cross-coupling reactions (e.g., Suzuki), though direct evidence is lacking in the provided data.

Biological Activity

5-Bromo-1,2-dichloro-3-nitrobenzene (BDCNB) is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of current literature.

Chemical Structure and Properties

BDCNB is characterized by the presence of a bromine atom, two chlorine atoms, and a nitro group attached to a benzene ring. Its molecular formula is CHBrClNO. The electron-withdrawing nature of the nitro group and halogens enhances its reactivity, making it a suitable candidate for further chemical modifications.

The biological activity of BDCNB primarily arises from its ability to undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, facilitating interactions with various biological targets. This reactivity can lead to the formation of derivatives with enhanced pharmacological properties.

Antimicrobial Properties

Research indicates that BDCNB and its derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Cytotoxic Effects

BDCNB has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies revealed that it could induce apoptosis in specific cancer cells through the activation of caspase pathways. The compound's ability to disrupt cellular functions highlights its potential as an anticancer agent .

Mechanisms of Toxicity

The toxicity profile of BDCNB has been assessed in several studies. It is noted that exposure to high concentrations can lead to oxidative stress and DNA damage in mammalian cells. This raises concerns regarding its environmental persistence and bioaccumulation potential .

Case Studies

- Antibacterial Activity : A series of experiments were conducted to evaluate the antibacterial efficacy of BDCNB derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antibacterial properties.

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), BDCNB demonstrated IC50 values around 30 µM, suggesting significant cytotoxic effects. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death .

Applications in Drug Development

Given its biological activity, BDCNB serves as an important scaffold for drug discovery. Researchers are exploring its derivatives for potential therapeutic applications in treating infections and cancer. The compound's reactivity allows for modifications that can enhance selectivity and reduce toxicity.

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-1,2-dichloro-3-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves sequential halogenation and nitration steps. A plausible route starts with bromination of 1,2-dichlorobenzene using brominating agents (e.g., Br₂/FeBr₃), followed by nitration at the meta position using mixed acid (HNO₃/H₂SO₄). Optimization requires controlling reaction temperature (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometric ratios. Purity (>95%) can be achieved via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization, as validated by GC/HPLC analysis .

Advanced: How do electronic and steric effects of substituents influence regioselectivity in further functionalization?

Methodological Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while bromine and chlorine (ortho/para directors with moderate electron-withdrawing effects) compete for substitution sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites. For example, nucleophilic aromatic substitution may occur preferentially at the para position to chlorine due to reduced steric hindrance compared to the nitro-adjacent site. Experimental validation via kinetic studies (monitoring by NMR or LC-MS) is critical to resolve competing pathways .

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT or literature analogs).

- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., distinguishing 1,2-dichloro vs. 1,3-isomers).

- GC-MS/HPLC : Quantify purity (>95% threshold) and detect halogenated byproducts (e.g., di- or tri-substituted isomers).

- Elemental Analysis : Validate %C, %H, %N to confirm stoichiometry .

Advanced: Can computational methods predict thermodynamic stability and reaction pathways?

Methodological Answer:

Yes. DFT-based methods (e.g., using hybrid functionals like B3LYP) calculate bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and transition states. For instance:

- Thermodynamic Stability : Compute Gibbs free energy to compare stability of substitution patterns.

- Reactivity : Fukui indices identify electrophilic/nucleophilic sites.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Data Contradiction: How to resolve discrepancies in reported spectroscopic data from different synthetic routes?

Methodological Answer:

Discrepancies often arise from:

- Isomeric Byproducts : Use 2D NMR (COSY, HSQC) to differentiate positional isomers.

- Solvent Artifacts : Re-run NMR in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS).

- Synthetic Pathway Variations : Compare yields and byproducts from nitration-first vs. bromination-first routes. Triangulate data with computational simulations to identify dominant products .

Safety: What hazards are associated with this compound, and what protocols mitigate risks?

Methodological Answer:

- Toxicity : Halogenated nitrobenzenes are potential irritants and toxic upon inhalation (refer to CAS 3209-22-1 analogs in hazardous chemical databases).

- Handling : Use fume hoods, PPE (nitrile gloves, goggles), and grounding for electrostatic-sensitive reactions.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal. Documented protocols for similar compounds should be adapted .

Advanced: How does substituent orientation affect crystallographic packing and material properties?

Methodological Answer:

X-ray diffraction studies reveal that nitro and halogen groups influence crystal packing via dipole-dipole interactions and halogen bonding. For example:

- Halogen Bonding : Chlorine at the ortho position may form Cl···O interactions with nitro groups in adjacent molecules.

- Packing Efficiency : Bulky substituents reduce density; compare experimental and computed unit cell parameters (Mercury software).

- Thermal Stability : DSC/TGA can correlate packing efficiency with decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.